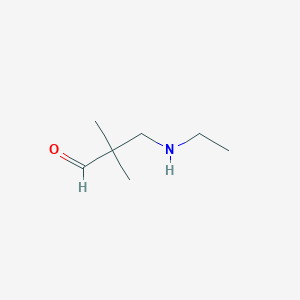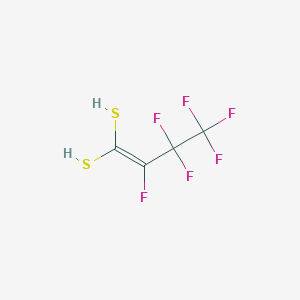
2,2'-(1,3-Phenylene)bis(4-phenylquinazoline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a 1,3-phenylene bridge connecting two 4-phenylquinazoline units, making it a unique and interesting molecule for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) typically involves the reaction of 4-phenylquinazoline with a 1,3-phenylene bridging agent. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to partially or fully reduced quinazoline derivatives.
科学研究应用
2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
相似化合物的比较
Similar Compounds
4-Phenylquinazoline: A simpler analogue with similar biological activities.
2,2’-(1,4-Phenylene)bis(4-phenylquinazoline): A structural isomer with a different phenylene bridge position.
Quinazoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) is unique due to its specific 1,3-phenylene bridging structure, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in certain applications, such as increased binding affinity to specific targets or enhanced stability under various conditions.
属性
CAS 编号 |
911369-15-8 |
|---|---|
分子式 |
C34H22N4 |
分子量 |
486.6 g/mol |
IUPAC 名称 |
4-phenyl-2-[3-(4-phenylquinazolin-2-yl)phenyl]quinazoline |
InChI |
InChI=1S/C34H22N4/c1-3-12-23(13-4-1)31-27-18-7-9-20-29(27)35-33(37-31)25-16-11-17-26(22-25)34-36-30-21-10-8-19-28(30)32(38-34)24-14-5-2-6-15-24/h1-22H |
InChI 键 |
GOGSHZMIMCKSCN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)C5=NC6=CC=CC=C6C(=N5)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B12614085.png)
![4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B12614093.png)
![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)

![5,6-Dimethyl-3-(naphthalen-1-yl)-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12614100.png)
![5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12614101.png)


![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)


![Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B12614151.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B12614159.png)
![N-[2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12614173.png)
